molecular formula C15H20N2O B11421803 1-butyl-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-butyl-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No.: B11421803
M. Wt: 244.33 g/mol
InChI Key: DJCLBIBMGDJLCT-UHFFFAOYSA-N
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Description

1-BUTYL-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a benzodiazole ring fused with an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted benzodiazole with an oxolane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzodiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

1-BUTYL-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-BUTYL-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-BUTYL-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE: shares similarities with other benzodiazole derivatives and oxolane-containing compounds.

    1-BUTYL-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE: is unique due to its specific substitution pattern and the presence of both benzodiazole and oxolane rings.

Uniqueness

The uniqueness of 1-BUTYL-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1-butyl-2-(oxolan-2-yl)benzimidazole

InChI

InChI=1S/C15H20N2O/c1-2-3-10-17-13-8-5-4-7-12(13)16-15(17)14-9-6-11-18-14/h4-5,7-8,14H,2-3,6,9-11H2,1H3

InChI Key

DJCLBIBMGDJLCT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CCCO3

Origin of Product

United States

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